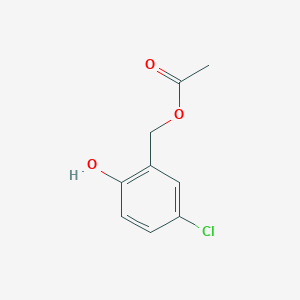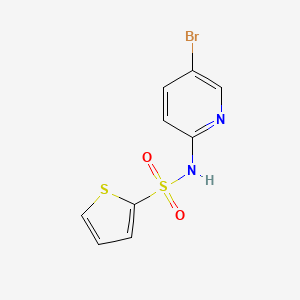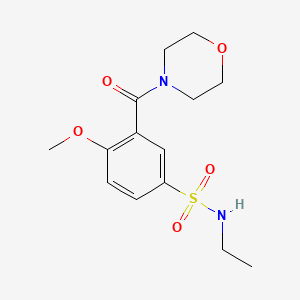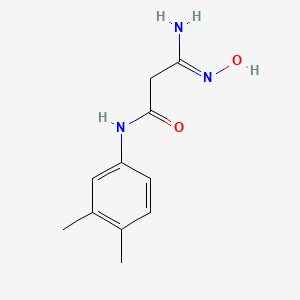![molecular formula C19H23ClN2O B5858245 4-chloro-2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5858245.png)
4-chloro-2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}phenol, also known as clopenthixol, is a psychoactive drug that belongs to the class of thioxanthene compounds. It is widely used in the treatment of schizophrenia and other psychiatric disorders. Clopenthixol has been found to be effective in reducing the symptoms of psychosis, including delusions and hallucinations.
作用机制
The exact mechanism of action of 4-chloro-2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}phenol is not fully understood. However, it is believed to work by blocking the action of dopamine in the brain. Dopamine is a neurotransmitter that is involved in the regulation of mood, motivation, and reward. By blocking the action of dopamine, this compound reduces the symptoms of psychosis.
Biochemical and physiological effects:
Clopenthixol has been found to have several biochemical and physiological effects. It has been shown to increase the levels of prolactin, a hormone that is involved in lactation and reproductive function. It has also been found to decrease the levels of cortisol, a hormone that is involved in stress response. Clopenthixol has been found to have a sedative effect and can cause drowsiness and dizziness.
实验室实验的优点和局限性
Clopenthixol has several advantages for lab experiments. It is a well-established drug that has been extensively studied for its therapeutic effects. It is readily available and can be easily synthesized in the lab. However, 4-chloro-2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}phenol also has several limitations for lab experiments. It has a complex synthesis process that requires specialized equipment and expertise. It is also a psychoactive drug that can have sedative effects, which can affect the results of experiments.
未来方向
There are several future directions for the study of 4-chloro-2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}phenol. One direction is to study its potential use in the treatment of other neurological disorders, such as Parkinson's disease and Alzheimer's disease. Another direction is to study its mechanism of action in more detail, in order to develop more effective treatments for schizophrenia and other psychiatric disorders. Additionally, more research is needed to understand the long-term effects of this compound use, particularly in relation to its potential for addiction and abuse.
Conclusion:
In conclusion, this compound is a psychoactive drug that is widely used in the treatment of schizophrenia and other psychiatric disorders. It has a complex synthesis process and has several advantages and limitations for lab experiments. Clopenthixol has been extensively studied for its therapeutic effects and has several potential future directions for research. Further research is needed to fully understand its mechanism of action and potential for use in the treatment of other neurological disorders.
合成方法
Clopenthixol is synthesized by reacting 2-chloro-4-nitrophenol with 4-(2,5-dimethylphenyl)piperazine in the presence of sodium hydride. The resulting intermediate is then reduced by hydrogenation to obtain 4-chloro-2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}phenol. The synthesis process is complex and requires specialized equipment and expertise.
科学研究应用
Clopenthixol has been extensively studied for its therapeutic effects in the treatment of schizophrenia and other psychiatric disorders. It has been found to be effective in reducing the symptoms of psychosis, including delusions and hallucinations. Clopenthixol has also been studied for its potential use in the treatment of other neurological disorders, such as Parkinson's disease and Alzheimer's disease.
属性
IUPAC Name |
4-chloro-2-[[4-(2,5-dimethylphenyl)piperazin-1-yl]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O/c1-14-3-4-15(2)18(11-14)22-9-7-21(8-10-22)13-16-12-17(20)5-6-19(16)23/h3-6,11-12,23H,7-10,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLFCWVOBYKCWIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)CC3=C(C=CC(=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-methyl-4-[(4-nitrophenyl)carbonothioyl]piperazine](/img/structure/B5858170.png)




![N-(4-chlorophenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5858221.png)
![N-(2,4-difluorophenyl)-N'-[2-(methylthio)phenyl]urea](/img/structure/B5858227.png)
![5-[(dimethylamino)methyl]-6-hydroxy-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone](/img/structure/B5858233.png)
![N-[4-(acetylamino)-2-methylphenyl]benzamide](/img/structure/B5858238.png)

![1-[2-(2-naphthyloxy)ethyl]-1H-benzimidazol-2-amine](/img/structure/B5858263.png)


![methyl 4-[(5-chloro-2-methylphenyl)amino]-4-oxobutanoate](/img/structure/B5858278.png)